4-[Dimethyl(phenyl)silyl]but-3-en-2-one
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
144823-72-3 |
|---|---|
Molecular Formula |
C12H16OSi |
Molecular Weight |
204.34 g/mol |
IUPAC Name |
4-[dimethyl(phenyl)silyl]but-3-en-2-one |
InChI |
InChI=1S/C12H16OSi/c1-11(13)9-10-14(2,3)12-7-5-4-6-8-12/h4-10H,1-3H3 |
InChI Key |
GFBCJVCBVNBFID-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C=C[Si](C)(C)C1=CC=CC=C1 |
Origin of Product |
United States |
Strategic Methodologies for the Synthesis of 4 Dimethyl Phenyl Silyl but 3 En 2 One and Analogues
Stereoselective Approaches to β-Silyl-α,β-Unsaturated Ketones
Achieving stereocontrol in the synthesis of β-silyl-α,β-unsaturated ketones is crucial for their application in complex molecule synthesis. The geometry of the double bond and the potential for chiral centers require precise methodological control. Stereoselectivity can be introduced at various stages, including during the formation of the carbon skeleton or through stereoselective reductions or oxidations of precursors. For instance, the reduction of a silylated propargyl alcohol intermediate using Red-Al affords exclusively the (E)-allylic alcohol, which is a direct precursor to the (E)-enone. ucla.edu Biocatalytic approaches using ene-reductases have also demonstrated high regio- and stereoselectivity in the reduction of conjugated C=C double bonds in bis-unsaturated ketones, suggesting a potential strategy for the stereoselective synthesis of silylated enones. researchgate.net
Asymmetric Synthesis of Enantiomerically Enriched Silylated Enones
The development of asymmetric methods to produce enantiomerically enriched silylated enones is a key area of research, as these chiral building blocks are highly valuable. While direct asymmetric synthesis of 4-[Dimethyl(phenyl)silyl]but-3-en-2-one is not extensively documented, related methodologies provide insight into potential strategies. One approach involves the intramolecular cyclization of optically active allylsilanes that bear enone functional groups. These reactions, often catalyzed by Lewis acids, can proceed with high stereoselectivity and efficient chirality transfer to create cyclic products. thieme-connect.com This suggests that a chiral silyl (B83357) group or an auxiliary on the enone backbone could direct the stereochemical outcome of reactions.
Another relevant strategy is the use of ene-reductases for the asymmetric desymmetrizing hydrogenation of prochiral dienones, which generates valuable quaternary stereocenters with high enantioselectivity (up to >99% ee). nih.gov Applying such biocatalytic methods to silylated dienone substrates could provide a direct route to enantiomerically enriched β-silyl-α,β-unsaturated ketones. Furthermore, copper-catalyzed enantiodivergent syntheses have been developed for acyclic (E)- or (Z)-β,γ-unsaturated ketones from 1,3-butadienyl silanes, where the nature of the silyl group significantly impacts both stereo- and enantioselectivity. nih.gov This principle of silane-controlled stereodivergence could potentially be adapted for the asymmetric synthesis of the target β-silyl-α,β-unsaturated ketones.
Metal-Catalyzed Silylation Reactions for Enone Formation
Metal catalysis offers powerful and efficient pathways for the formation of carbon-silicon bonds and the construction of silylated enones. A variety of transition metals, including palladium, platinum, copper, and iron, have been employed to catalyze reactions such as hydrosilylation, dehydrosilylation, and cross-coupling.
Palladium(II)-catalyzed dehydrosilylation of silyl enol ethers presents a method for synthesizing α,β-unsaturated carbonyl compounds. acs.org This transformation effectively removes a silyl group and a hydrogen atom to form a double bond, providing a route to enones from readily available silyl enol ether precursors. Platinum catalysts have been shown to mediate the addition of dimethylsilylene to β-methyl α,β-unsaturated ketones, resulting in γ-silylation and the formation of 1-oxa-2-silacyclohex-5-enes. acs.org While this reaction demonstrates γ-silylation, modifications to the substrate and catalyst could potentially favor the desired β-silylation.
Iron, an earth-abundant and environmentally friendly metal, has also emerged as a potent catalyst. Iron complexes bearing iminopyridine-oxazoline (IPO) ligands enable the mild, regio-, and stereoselective hydrosilylation of 1,3-enynes to produce 1,3-dienylsilanes. organic-chemistry.org This reaction proceeds via a syn-addition of the Si-H bond across the alkyne, showcasing the ability of iron catalysts to control selectivity in silylation reactions. organic-chemistry.org Similarly, magnesium-catalyzed 1,4-hydrosilylation of α,β-unsaturated esters yields silyl ketene (B1206846) acetals, which are valuable synthetic intermediates. nih.gov
The table below summarizes various metal-catalyzed approaches relevant to the synthesis of silylated unsaturated carbonyl compounds.
| Catalytic System | Substrate | Product Type | Key Feature |
| Palladium(II) | Silyl enol ether | α,β-Unsaturated ketone | Dehydrosilylation |
| Platinum complex | β-Methyl α,β-unsaturated ketone | γ-Silylated oxasilacycle | γ-Silylation |
| Iron-IPO complex | 1,3-Enyne | 1,3-Dienylsilane | Regio- and stereoselective hydrosilylation |
| Magnesium hydridoborate | α,β-Unsaturated ester | Silyl ketene acetal | 1,4-Hydrosilylation |
| Copper(I) bromide | Alkynylsilane / α,β-Unsaturated ketone | (Z)-γ-Silyl-γ,δ-unsaturated ketone | Stereoselective Michael addition |
Transition Metal-Free Synthetic Pathways to Silylated Enones
While metal-catalyzed reactions are powerful, transition metal-free methods are gaining prominence due to their potential for reduced cost, lower toxicity, and simplified purification procedures. These pathways often rely on the reactivity of organolithium or Grignard reagents, or utilize visible-light-promoted organocatalysis.
A foundational transition metal-free approach to silylated ketones involves the reaction of an α,β-unsaturated tosylhydrazone with a tertiary amine as a base. This method is noted for its high compatibility with sensitive functional groups, including silyl groups, and provides a route to substituted allenes from enones without the use of any metallic reagents. organic-chemistry.orgacs.org
Another significant strategy is the visible-light-induced stereoselective synthesis of silyl enol ethers from acylsilanes and α,β-unsaturated ketones. acs.org This atom-economic reaction proceeds under mild, transition-metal-free conditions, with solvent and low temperature being crucial for achieving high stereocontrol. acs.org While this produces silyl enol ethers, their isomerization or subsequent reaction could lead to the desired β-silylated enones. The development of transition-metal-free enantioselective methods for synthesizing chiral allylsilanes, through the Lewis base activation of Grignard reagents by a chiral N-heterocyclic carbene (NHC) ligand, also represents a significant advance in the field. researchgate.net This demonstrates that high regio- and enantioselectivity can be achieved without transition metals, a principle that could be extended to the synthesis of chiral silylated enones.
Control of Regio- and Stereoselectivity in Enone Construction
The precise control of regio- and stereoselectivity is paramount in the synthesis of substituted enones to ensure the desired isomer is formed. This is particularly important for β-silyl-α,β-unsaturated ketones, where both the position of the silyl group and the geometry of the alkene are critical.
Several factors and methods are employed to achieve this control:
Substrate Control: The inherent structure of the starting materials can dictate the outcome. For example, in the synthesis of this compound from a propargyl alcohol, a stereoselective reduction using Red-Al exclusively produces the (E)-allylic alcohol, which translates directly to the (E)-enone upon oxidation. ucla.edu
Catalyst Control: The choice of catalyst and ligands plays a crucial role in metal-catalyzed reactions. In the iron-catalyzed hydrosilylation of 1,3-enynes, the use of an iminopyridine-oxazoline (IPO) ligand is key to achieving high regio- and stereoselectivity, directing the silyl group to the internal carbon of the alkyne. organic-chemistry.org Similarly, in the copper-catalyzed synthesis of β,γ-unsaturated ketones, the nature of the silyl group on the starting diene and the choice of chiral ligand determine whether the (Z) or (E) isomer is formed, as well as the absolute configuration of the α-stereocenter. nih.gov
Rearrangement Reactions: Specific, controlled rearrangements can be used to construct stereodefined silyl enol ethers. The regio- and stereoselective preparation of fully substituted silyl enol ethers can be achieved through an allyl-Brook rearrangement, starting from a mixture of E and Z isomers of the precursor. nih.gov
The table below provides examples of selective synthetic methods and the type of control they exert.
| Method | Selectivity Achieved | Controlling Factor | Product Example |
| Hydride Reduction of Silyl Propargyl Alcohol | Stereoselective (E) | Reagent (Red-Al) | (E)-4-[Dimethyl(phenyl)silyl]but-3-en-ol |
| Iron-Catalyzed Hydrosilylation | Regio- and Stereoselective | Catalyst/Ligand System | 1,3-Dienylsilanes |
| Allyl-Brook Rearrangement | Regio- and Stereoselective | Reaction Mechanism | Fully substituted silyl enol ethers |
| Copper-Catalyzed Acylation of Butadienyl Silanes | Enantio- and Stereodivergent (E/Z) | Silyl Group and Ligand | (E)- or (Z)-β,γ-Unsaturated Ketones |
Exploration of Reactivity and Mechanistic Pathways of 4 Dimethyl Phenyl Silyl but 3 En 2 One
Conjugate Addition Reactions (1,4-Additions)
Conjugate addition, or Michael addition, is a fundamental reaction for α,β-unsaturated carbonyl compounds. In the case of β-silyl substituted enones, this reaction allows for the introduction of a variety of functional groups, often with high levels of stereocontrol, leading to the formation of valuable chiral organosilicon compounds.
Organocatalytic Asymmetric Conjugate Addition of Boronic Acids to β-Silyl-α,β-Unsaturated Ketones
The enantioselective conjugate addition of organoboronic acids to β-silyl-α,β-unsaturated ketones represents a powerful method for constructing chiral β-silyl carbonyl compounds. Research has demonstrated that chiral diols, specifically BINOL-derived catalysts, are highly effective for this transformation. researchgate.net
A notable catalytic system employs (R)-3,3'-(3,5-(CF3)2-C6H3)2-BINOL to facilitate the addition of various arylboronic acids to substrates like 4-[Dimethyl(phenyl)silyl]but-3-en-2-one. researchgate.netresearchgate.net This organocatalytic approach is distinguished by its mild reaction conditions and high efficiency. The reaction proceeds with a broad range of substrates, furnishing the desired β-silyl carbonyl products in moderate to excellent yields and with exceptional enantioselectivities, often reaching up to 98% ee. researchgate.net The steric and electronic properties of the BINOL catalyst are crucial for creating a chiral environment that directs the approach of the boronic acid to one face of the enone, leading to the observed high stereoinduction. researchgate.net The scalability of this method further enhances its synthetic utility. researchgate.net
Below is a summary of typical results for this transformation:
| Boronic Acid (ArB(OH)₂) | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee %) |
| Phenylboronic acid | 10 | 95 | 96 |
| 4-Methylphenylboronic acid | 10 | 92 | 97 |
| 4-Methoxyphenylboronic acid | 10 | 96 | 98 |
| 4-Chlorophenylboronic acid | 10 | 88 | 95 |
| 2-Naphthylboronic acid | 10 | 85 | 94 |
This table represents typical data found in the literature for the reaction class. researchgate.netresearchgate.net
Hydride Reductions of α,β-Unsaturated Ketones: The Role of Organosilicon Species and Catalysis in Conjugate Reductions
The reduction of α,β-unsaturated ketones using metal hydride reagents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄) can proceed via two primary pathways: 1,2-addition to the carbonyl carbon, yielding an allylic alcohol, or 1,4-addition (conjugate reduction) to the β-carbon, which, after protonation of the resulting enolate, gives a saturated ketone. lumenlearning.com
The outcome of the reduction is highly dependent on the reagent used and the substrate's structure. LiAlH₄, being a "harder" and more reactive nucleophile, typically favors 1,2-addition. lumenlearning.comsaskoer.ca In contrast, NaBH₄ is a "softer" nucleophile and can lead to a greater proportion of the 1,4-addition product, although 1,2-addition often remains competitive.
For this compound, the electronic influence of the β-silyl group is significant. Silicon is more electropositive than carbon, and the C-Si bond can stabilize a partial positive charge on the β-carbon. This electronic effect can enhance the electrophilicity of the β-position, potentially favoring a 1,4-hydride attack. However, the steric bulk of the dimethyl(phenyl)silyl group may hinder the approach of the hydride nucleophile to the β-carbon, counteracting the electronic effect. The interplay between these steric and electronic factors determines the regioselectivity of the reduction. To selectively achieve conjugate reduction, specialized reagents or catalytic systems, such as copper hydrides (formed in situ from a copper salt and a hydride source), are often employed.
Conjugate Aminosilylation for α-Functionalization of α,β-Unsaturated Ketones
A sophisticated transformation known as conjugate aminosilylation allows for the simultaneous introduction of a silyl (B83357) group at the β-position and an amino group at the α-position of an unsaturated carbonyl compound. While this reaction is well-documented for α,β-unsaturated esters, the principles can be extended to ketones like this compound. osaka-u.ac.jp
The process is typically catalyzed by a copper complex. A proposed mechanism involves the following key steps:
Generation of a Silylcopper Species: A silylborane reagent, such as (dimethylphenylsilyl)pinacolatoboron, reacts with a copper catalyst in the presence of a base to form a nucleophilic silylcopper intermediate. osaka-u.ac.jp
1,4-Conjugate Addition: The silylcopper species undergoes a 1,4-addition to the α,β-unsaturated ketone, generating a β-silylated copper enolate. osaka-u.ac.jp
α-Amination: This enolate intermediate is then trapped by an electrophilic aminating reagent, such as an O-acyl-hydroxylamine derivative. This step forms the C-N bond at the α-position. osaka-u.ac.jp
A critical challenge in this tandem reaction is preventing the premature protonation of the copper enolate intermediate, which would lead to the formation of only the β-silylated ketone as a byproduct. osaka-u.ac.jp The choice of catalyst, ligand, and base is crucial for controlling the reaction pathway and achieving high yields of the desired β-silyl-α-amino ketone product. osaka-u.ac.jp
Cycloaddition and Annulation Reactions
The carbon-carbon double bond in this compound serves as a reactive component in various cycloaddition and annulation reactions, enabling the construction of complex cyclic and aromatic structures.
Visible-Light-Induced [4+1] Cyclization-Aromatization with Acylsilanes and α,β-Unsaturated Ketones
A novel and efficient method for synthesizing substituted furans involves a visible-light-induced [4+1] cyclization-aromatization reaction between α,β-unsaturated ketones and acylsilanes. researchgate.net In this process, the enone acts as the four-atom component, while the acylsilane serves as a precursor to a one-carbon synthon. researchgate.net
The reaction is initiated by the photochemical excitation of the acylsilane. rsc.org This leads to the generation of a highly reactive siloxycarbene intermediate. researchgate.netresearchgate.net The siloxycarbene then undergoes a formal [4+1] cycloaddition with the α,β-unsaturated ketone. The resulting cycloadduct is unstable and undergoes a subsequent aromatization process, often involving the elimination of a silanol, to yield the final furan (B31954) product. This metal-free approach is notable for its mild conditions and operational simplicity. researchgate.net
Generation and Reactivity of Siloxycarbene Intermediates from Acylsilanes in Enone Reactions
Siloxycarbenes are versatile nucleophilic carbene intermediates that can be readily generated from acylsilanes using visible light, often without the need for a photocatalyst. chemrxiv.orgchemrxiv.org The generation proceeds via photochemical excitation of the acylsilane, followed by a 1,2-Brook rearrangement. chemrxiv.org These intermediates exhibit a range of reactivities with electrophiles, including α,β-unsaturated ketones. researchgate.net
In reactions with enones like this compound, the siloxycarbene can participate in several pathways beyond the [4+1] cyclization mentioned above:
[2+1] Cycloaddition: The siloxycarbene can add across the carbon-carbon double bond of the enone to form a siloxy-substituted cyclopropane (B1198618) derivative.
1,4-Conjugate Addition: The nucleophilic carbene can attack the β-carbon of the enone in a Michael-type addition. The resulting zwitterionic intermediate can then be protonated or undergo further rearrangement. chemrxiv.org
1,2-Addition (Benzoin-type reaction): The siloxycarbene can also add directly to the carbonyl carbon of the enone, although this pathway is more common with simpler aldehydes and ketones. chemrxiv.org
The specific reaction pathway is influenced by the structures of both the acylsilane and the enone, as well as the reaction conditions. The ability to generate these reactive intermediates under mild, light-induced conditions makes them powerful tools for complex molecule synthesis. rsc.org
Chemoselective Transformations of the Enone Moiety
The enone moiety of this compound presents a versatile platform for chemoselective transformations, primarily functioning as a Michael acceptor. ucla.edu This reactivity allows for the formation of carbon-carbon and carbon-heteroatom bonds through 1,4-conjugate addition, a cornerstone reaction in synthetic organic chemistry. However, the synthetic utility of this substrate is nuanced, as the choice of nucleophile is critical to avoid competing rearrangement pathways. ucla.edu
Research has indicated that for successful Michael addition, the use of "soft," non-silicophilic anions or reactions conducted under acidic conditions are preferable. ucla.edu This selectivity is necessary to circumvent an intramolecular rearrangement involving the migration of a group from the silicon atom to the enone backbone, a process facilitated by hard, silicophilic nucleophiles like alkoxides or fluoride (B91410) ions. ucla.edu
An example of a chemoselective 1,4-addition was observed during the Swern oxidation of the corresponding allylic alcohol to synthesize the target enone. In this process, dimethyl sulfide, a byproduct of the oxidation, acted as a soft nucleophile, adding to the β-carbon of the newly formed enone. This led to the isolation of an unexpected 1,4-adduct, highlighting the susceptibility of the enone to conjugate addition. ucla.edu
The delicate balance between desired 1,4-addition and undesired rearrangement underscores the importance of nucleophile selection in reactions involving this silyl-substituted enone.
| Nucleophile Type | Reaction Pathway | Outcome | Reference |
|---|---|---|---|
| Soft, Non-silicophilic Anions (e.g., organocuprates) | 1,4-Conjugate Addition (Michael Addition) | Formation of β-substituted ketone | ucla.edu |
| Dimethyl Sulfide (during Swern Oxidation) | 1,4-Conjugate Addition | Formation of 1,4-adduct | ucla.edu |
| Hard, Silicophilic Anions (e.g., F⁻, RO⁻) | Rearrangement (see Section 3.4) | Formation of rearranged products | ucla.edu |
Organosilicon Rearrangements and Silyl Migration Phenomena
The organosilicon framework of this compound is susceptible to notable rearrangements, particularly under basic conditions with silicophilic nucleophiles. ucla.edunih.gov One of the most significant discoveries is an intramolecular rearrangement that involves the migration of the phenyl group from the silicon atom to the β-carbon of the enone. ucla.edu
This transformation is initiated by the attack of a nucleophile (such as fluoride or alkoxide) on the silicon atom, forming a pentacoordinate silicate (B1173343) intermediate. This intermediate then facilitates an intramolecular Michael addition, where the phenyl group migrates to the adjacent electrophilic carbon of the enone. The process can either stop at the corresponding β-silyl ketone or proceed further, depending on the stability of the anionic intermediate and the reaction conditions. For instance, when fluoride is used as the nucleophile, the reaction proceeds to yield 4-phenyl-2-butanone quantitatively. ucla.edu This rearrangement highlights the "temporary silicon connection" strategy, where the silyl group directs a transformation before being potentially removed.
| Reagent/Conditions | Migration Type | Major Product | Yield | Reference |
|---|---|---|---|---|
| TBAF in THF | Phenyl migration (Si to C) | 4-Phenyl-2-butanone | Quantitative | ucla.edu |
| NaOMe in MeOH | Phenyl migration (Si to C) | 4-Phenyl-2-butanone | - | ucla.edu |
In addition to the migration of groups attached to silicon, a related and fundamental silyl migration phenomenon observed in similar β-silyl-α,β-unsaturated ketones is the 1,4-anionic silyl migration from carbon to the carbonyl oxygen. This process, a variant of the Brook rearrangement, is a significant mechanistic pathway for this class of compounds. msu.edusoci.org This rearrangement can be initiated by treating the silyl enone with reagents like copper(I) tert-alkoxide. The silyl group migrates from the sp²-hybridized β-carbon to the carbonyl oxygen, generating a vinylmetal species. This intermediate can then react with electrophiles, such as allylic halides, to produce enol silyl ethers with complete retention of configuration. researchgate.net While this specific rearrangement has been detailed for β-trimethylsilyl-α,β-unsaturated ketones, it represents a key, competitive mechanistic pathway relevant to the reactivity of β-silyl enones in general. researchgate.net The driving force for such migrations is the high thermodynamic stability of the silicon-oxygen bond (Si-O) compared to the silicon-carbon bond (Si-C). msu.edu
These distinct rearrangement pathways—migration of a substituent from silicon to carbon and migration of the silyl group itself from carbon to oxygen—illustrate the complex and synthetically valuable reactivity patterns of this compound and related compounds.
Applications in Advanced Organic Synthesis: Utilizing 4 Dimethyl Phenyl Silyl but 3 En 2 One As a Versatile Building Block
Construction of Chiral Organosilicon Compounds via Asymmetric Conjugate Addition
The creation of chiral organosilicon compounds is of significant interest due to their unique properties and applications in materials science and medicinal chemistry. rsc.org Asymmetric conjugate addition to β-silyl α,β-unsaturated carbonyl compounds, such as 4-[Dimethyl(phenyl)silyl]but-3-en-2-one, represents a powerful and direct method for generating stereogenic centers adjacent to a silicon atom. consensus.appnih.gov
Detailed research has demonstrated the efficacy of both transition-metal catalysis and organocatalysis in achieving high enantioselectivity in these transformations. For instance, rhodium-catalyzed 1,4-addition of arylboronic acids to β-silyl α,β-unsaturated ketones has been developed, yielding β-silyl carbonyl compounds with excellent enantiomeric excesses (up to 98% ee). consensus.app Similarly, copper-catalyzed systems utilizing chiral N-heterocyclic carbene ligands have proven effective for the enantioselective conjugate silyl (B83357) addition to unsaturated carbonyls, affording β-silyl ketones in high yields (87–95%) and enantiomeric ratios (up to 99:1). nih.gov
These methods benefit from mild reaction conditions and a broad substrate scope. The resulting enantiomerically enriched β-silyl ketones are valuable intermediates that can be further elaborated. The silicon-carbon bond can be cleaved under various conditions to introduce other functional groups, effectively using the silyl moiety as a traceless directing group or a latent hydroxyl group. nih.gov
| Catalyst System | Nucleophile | Yield | Enantioselectivity (ee or er) |
|---|---|---|---|
| (R)-3,3'-(3,5-(CF3)2-C6H3)2-BINOL | Organic Boronic Acids | Moderate to Excellent | Up to 98% ee |
| CuCl / Chiral Imidazolinium Salt | (Dimethylphenylsilyl)pinacolatoboron | 87–97% | 90:10–99:1 er |
Synthesis of Complex Polycyclic and Heterocyclic Frameworks (e.g., Furan (B31954) Derivatives)
The structural framework of this compound is pre-disposed for the synthesis of various cyclic and heterocyclic systems. Following a conjugate addition, the resulting silyl enolate is a versatile intermediate for subsequent cyclization reactions. One prominent application is in the synthesis of highly substituted furan derivatives.
The Paal-Knorr furan synthesis, which involves the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound, is a classic method for furan construction. pharmaguideline.com The product of a Michael addition to this compound, followed by oxidation of the silyl group (e.g., Fleming-Tamao oxidation), can generate the requisite 1,4-dicarbonyl precursor. The silyl group thus acts as a masked hydroxyl group, facilitating entry into this synthetic pathway.
Furthermore, silyl-substituted acetylenes have been shown to participate in metalloradical cyclizations with α-diazocarbonyls to produce furans bearing a trimethylsilyl (B98337) group. nih.gov This group can then be deprotected or replaced, demonstrating the utility of a silyl moiety in directing furan synthesis and allowing for further functionalization. nih.gov While direct examples utilizing this compound are specific to particular research, the underlying principles of using β-silyl enones as precursors for 1,4-dicarbonyl surrogates are well-established in the synthesis of furan and other heterocyclic frameworks. organic-chemistry.orgresearchgate.net
Stereocontrolled Formation of Remote Stereocenters
Achieving stereocontrol at positions remote from existing functional groups is a significant challenge in organic synthesis. Cascade reactions involving conjugate additions to extended π-systems are a powerful strategy to address this challenge. nih.gov The enone moiety of this compound can act as the initial acceptor in such a cascade.
Organocatalytic cascade reactions, often involving sequential 1,4- and 1,6-additions, have been successfully employed to create multiple contiguous stereocenters in cyclic systems. nih.gov An initial enantioselective 1,4-conjugate addition to a system like this compound establishes a primary stereocenter. The resulting chiral enolate can then participate in subsequent intramolecular or intermolecular reactions, with the stereochemical information being relayed to form new stereocenters at a distance from the initial reaction site. The development of conjugate addition methodologies is crucial for the formation of carbon-carbon and carbon-heteroatom bonds, with 1,4- and 1,6-additions being particularly noteworthy. researchgate.net While the construction of quaternary stereocenters is a distinct challenge, catalytic asymmetric conjugate additions provide an efficient route. nih.govrsc.org
The bulky dimethyl(phenyl)silyl group can play a crucial role in these sequences, influencing the conformation of intermediates and transition states to enhance the stereochemical outcome of subsequent bond-forming events. This substrate-controlled diastereoselectivity, originating from the initial catalytic asymmetric step, is key to the stereocontrolled formation of remote stereocenters.
Divergent Synthesis Strategies Employing Silylated Enone Intermediates
Divergent synthesis aims to generate a library of structurally diverse compounds from a common intermediate, which is a powerful approach in drug discovery and chemical biology. The silyl enolates generated from conjugate additions to this compound are ideal branching points for divergent synthetic pathways. acs.org
The reactivity of the silyl enolate can be tuned to react with a variety of electrophiles. For example, trapping the enolate with an aldehyde leads to aldol (B89426) products, while reaction with an alkyl halide yields α-alkylated ketones. Each of these products can then be channeled into different synthetic routes.
Moreover, the silyl group itself is a point of divergence. The robust C–Si bond can be retained throughout several synthetic steps, or it can be transformed at various stages. Key transformations include:
Protodesilylation: Removal of the silyl group to yield a desilylated ketone.
Halodesilylation: Replacement of the silyl group with a halogen, opening pathways for cross-coupling reactions.
Fleming-Tamao Oxidation: Oxidation of the C–Si bond to a C–O bond, unmasking a hydroxyl group with retention of configuration. This is particularly powerful for accessing chiral alcohols from the asymmetric conjugate addition products.
This ability to selectively functionalize either the enolate intermediate or the silyl group provides access to a wide array of complex molecules from a single starting material, highlighting the strategic importance of this compound in divergent synthesis. nih.gov
Computational and Theoretical Investigations into 4 Dimethyl Phenyl Silyl but 3 En 2 One
Quantum Chemical Characterization of Electronic Structure and Bonding
A thorough quantum chemical characterization of 4-[Dimethyl(phenyl)silyl]but-3-en-2-one would provide fundamental insights into its electronic properties and bonding. Methodologies such as Density Functional Theory (DFT) and ab initio calculations could be employed to model its molecular geometry, electron density distribution, and frontier molecular orbitals (HOMO and LUMO). Such studies would elucidate the influence of the dimethyl(phenyl)silyl group on the electronic structure of the butenone backbone.
Hypothetical Data Table for Future Quantum Chemical Analysis:
| Property | Calculated Value (Hypothetical) | Method/Basis Set |
| Dipole Moment | X.XX D | B3LYP/6-31G(d,p) |
| HOMO Energy | -X.XX eV | B3LYP/6-31G(d,p) |
| LUMO Energy | -X.XX eV | B3LYP/6-31G(d,p) |
| HOMO-LUMO Gap | X.XX eV | B3LYP/6-31G(d,p) |
| Mulliken Atomic Charges | C1: -X.XX, Si: +X.XX, O: -X.XX | B3LYP/6-31G(d,p) |
Reaction Mechanism Elucidation via Computational Modeling (e.g., Transition State Analysis)
Computational modeling is a powerful tool for elucidating reaction mechanisms at the molecular level. For this compound, this could involve studying its behavior in various organic reactions, such as nucleophilic additions to the carbonyl group or conjugate additions to the α,β-unsaturated system. By mapping the potential energy surface and locating transition states, researchers could determine reaction pathways, activation energies, and the influence of the silyl (B83357) group on reactivity.
Prediction of Stereochemical Outcomes in Asymmetric Transformations
In the context of asymmetric synthesis, computational methods can be invaluable for predicting the stereochemical outcomes of reactions. If this compound were to be used as a substrate in a chiral-catalyzed reaction, computational modeling could be used to predict the enantiomeric or diastereomeric excess. This would involve modeling the transition states of the competing reaction pathways leading to different stereoisomers.
Conformational Analysis and Computational Spectroscopy Studies
Hypothetical Data Table for Future Conformational Analysis:
| Conformer | Relative Energy (kcal/mol) (Hypothetical) | Key Dihedral Angle(s) (°) (Hypothetical) | Computational Method |
| 1 (Global Minimum) | 0.00 | Si-C-C=C: XXX.X, C-C-C=O: XXX.X | DFT/B3LYP |
| 2 | X.XX | Si-C-C=C: XXX.X, C-C-C=O: XXX.X | DFT/B3LYP |
| 3 | X.XX | Si-C-C=C: XXX.X, C-C-C=O: XXX.X | DFT/B3LYP |
Future Perspectives and Uncharted Research Avenues for Silylated α,β Unsaturated Ketones
Development of Next-Generation Catalytic Systems for Enantioselective Transformations
A significant frontier in the chemistry of silylated α,β-unsaturated ketones lies in the development of catalytic systems capable of achieving high enantioselectivity. While asymmetric conjugate reduction of standard α,β-unsaturated carbonyl compounds is a well-explored area, the application to silylated analogues presents unique challenges and opportunities. rsc.org The steric and electronic influence of the silyl (B83357) group necessitates the design of bespoke catalysts that can effectively control the stereochemical outcome of reactions.
Future research will likely focus on several key areas:
Chiral Lewis Base Catalysis: The use of chiral Lewis bases, such as picolinamide–sulfonates, has shown promise in the enantioselective conjugate hydrosilylation of β,β-disubstituted α,β-unsaturated ketones. rsc.orgresearchgate.net Adapting and optimizing these metal-free systems for silylated substrates could provide a cost-effective and environmentally benign route to chiral organosilicon compounds. The mechanism, which involves activation of the hydrosilane reagent by the Lewis base, could be fine-tuned by modifying the catalyst structure to accommodate the silyl group on the enone. rsc.org
Transition-Metal Catalysis: Transition-metal complexes, particularly those of rhodium, palladium, and iridium, are known to catalyze a wide range of asymmetric transformations. rsc.orgacs.org The development of new chiral ligands for these metals will be crucial for achieving high enantioselectivity in reactions such as conjugate additions, hydrogenations, and peroxidations of silylated enones. nih.gov For instance, enantioselective silylation of C–H bonds has been achieved using rhodium catalysts with bulky phosphine (B1218219) ligands, suggesting that similar catalyst design principles could be applied to transformations of silyl-containing molecules. acs.org
Organocatalysis: Chiral organic catalysts, such as secondary amines (for iminium ion activation) or cinchona alkaloids, offer a powerful alternative to metal-based systems. nih.govmdpi.com Research into their application for the enantioselective peroxidation or Michael addition to silylated enones could lead to the synthesis of highly functionalized, optically active organosilanes. The ability of these catalysts to operate via distinct activation modes (e.g., iminium vs. enamine) provides a versatile platform for accessing a diverse range of chiral products. mdpi.com
| Catalyst Type | Example Reaction | Potential Advantages for Silylated Ketones | Key Research Challenge |
|---|---|---|---|
| Chiral Lewis Base | Conjugate Hydrosilylation rsc.org | Metal-free, mild conditions, potentially lower cost. | Overcoming steric hindrance from the substrate's silyl group. |
| Transition Metal Complex | Asymmetric Hydrogenation rsc.org | High turnover numbers, broad substrate scope. | Designing ligands that create a specific chiral pocket for the silylated enone. |
| Organocatalyst | Epoxidation/Peroxidation nih.gov | Avoids toxic metal contamination, robust and often moisture-tolerant. | Achieving high stereocontrol with the electronically modified π-system. |
Exploration of Novel Reaction Modes and Cascade Sequences
The silicon atom in compounds like 4-[Dimethyl(phenyl)silyl]but-3-en-2-one is not merely a passive substituent; it can actively participate in and direct chemical reactions, leading to unexpected and synthetically valuable outcomes. A key area of future research is the discovery and exploitation of these unique reactivity patterns.
One of the most intriguing possibilities involves the rearrangement of the silyl enone framework. Research has shown that 4-silyl-3-buten-2-ones can undergo a novel rearrangement when treated with various bases. ucla.edu This process involves the migration of a group (e.g., phenyl or allyl) from the silicon atom to the adjacent enone carbon. ucla.edu This type of transformation fundamentally alters the carbon skeleton and provides a powerful method for forming new carbon-carbon bonds. For example, treatment of this compound with a fluoride (B91410) source, a well-known silicophilic anion, can lead to the formation of 4-phenyl-2-butanone in quantitative yield. ucla.edu This occurs via an initial nucleophilic attack on the silicon atom, followed by elimination of a neutral silicon species and migration of the phenyl group. ucla.edu
| Base/Nucleophile | Proposed Mechanism | Observed Product | Significance |
|---|---|---|---|
| Alkoxides (e.g., NaOMe) | Nucleophilic attack on silicon, phenyl migration. | 4-Phenyl-2-butanone | Demonstrates skeletal rearrangement under basic conditions. |
| Fluoride (e.g., TBAF) | Strong silicophilic attack, phenyl migration. | 4-Phenyl-2-butanone (quantitative yield) | Highlights a controlled and high-yielding novel transformation. |
Future work in this area could explore:
Cascade Reactions: Designing multi-step reaction sequences where the silyl group directs the initial transformation and is subsequently removed or participates in a later step. An example could be a silyl-Prins cyclization, where an intramolecular reaction is triggered by the activation of a nearby functional group, guided by the stabilizing β-effect of silicon. wordpress.com
Controlling Migratory Aptitude: Investigating how changing the substituents on the silicon atom (besides phenyl or allyl) influences the ease and outcome of the rearrangement. This could allow for the selective migration of different organic fragments.
Trapping Intermediates: Developing methods to intercept the anionic intermediates formed during these rearrangements to create even more complex molecular architectures.
Integration into Flow Chemistry and Automation for Scalable Synthesis
The translation of novel synthetic methods from the laboratory to industrial-scale production often faces challenges related to safety, scalability, and reproducibility. Flow chemistry, where reactions are performed in a continuous stream rather than in a traditional batch reactor, offers compelling solutions to these issues. sailife.comtue.nl The integration of organosilicon synthesis, including that of silylated α,β-unsaturated ketones, into automated flow systems represents a major avenue for future development.
The advantages of applying flow chemistry to organosilicon synthesis are numerous:
Enhanced Safety: The synthesis of organosilicon compounds can involve hazardous reagents (e.g., silyllithium species) or exothermic reactions. orgsyn.org Flow reactors minimize the volume of reactive material present at any given moment, significantly improving the safety profile. sailife.com
Precise Reaction Control: The superior heat and mass transfer in microreactors allows for precise control over reaction temperature, pressure, and residence time. tue.nlucl.ac.uk This level of control can lead to higher yields, improved selectivity, and reduced byproduct formation.
Scalability and Automation: Scaling up a reaction in a flow system is often as simple as running the reactor for a longer period or "numbering up" by running multiple reactors in parallel. vapourtec.com When combined with automation, flow systems can be used for high-throughput screening of reaction conditions and rapid library synthesis. nih.gov
Future research should focus on developing robust and broadly applicable flow protocols for key organosilicon transformations, such as hydrosilylation, silylmetalation, and the synthesis of silyl enol ethers, which could serve as precursors to compounds like this compound. ucl.ac.ukwikipedia.org
| Parameter | Batch Chemistry Challenge | Flow Chemistry Advantage sailife.comtue.nl |
|---|---|---|
| Safety | Large quantities of hazardous reagents; potential for thermal runaway. | Small reactor volume minimizes risk; superior heat dissipation. |
| Temperature Control | Difficult to maintain uniform temperature in large vessels. | High surface-area-to-volume ratio allows for precise thermal control. |
| Mixing | Inefficient mixing can lead to localized concentration gradients and side products. | Efficient mixing (diffusion or static mixers) ensures homogeneity. |
| Scalability | Scaling up requires re-optimization and can alter reaction outcomes. | Seamless scale-up by extending run time or using parallel reactors. |
Bio-inspired and Sustainable Synthetic Methodologies for Organosilicon Compounds
The principles of green chemistry are increasingly guiding synthetic strategy, emphasizing the need for processes that are efficient, produce minimal waste, and use renewable or non-toxic materials. researchgate.net Developing sustainable methods for the synthesis of organosilicon compounds is a critical long-term goal.
Historical and future perspectives on sustainable organosilicon synthesis include:
The Direct Process: The Müller-Rochow direct process, which involves the reaction of elemental silicon with organic halides, is the cornerstone of the industrial silicone industry. mdpi.comacs.orgresearchgate.net While highly effective, it requires significant energy input. Future research aims to develop next-generation catalysts that can lower the reaction temperatures and improve the selectivity for desired silane (B1218182) monomers, thereby reducing the process's environmental footprint. mdpi.com
Biocatalysis: The use of enzymes to perform chemical transformations is a hallmark of green chemistry. While organosilicon compounds are not prevalent in nature, exploring the potential of enzymes to catalyze C-Si bond formation or to selectively modify organosilicon molecules is a fascinating and largely uncharted research area. nih.gov For instance, enzymes like lignin (B12514952) peroxidase have been shown to catalyze the C-C bond cleavage in complex organic molecules, suggesting that bio-catalytic systems could be engineered to recognize and transform organosilicon substrates. mdpi.com
Renewable Feedstocks: A long-term ambition is to move away from fossil fuel-derived feedstocks. This could involve using biomass-derived platform chemicals as the organic component in organosilicon synthesis or developing methods to produce silicon reagents from silica (B1680970) (sand) using more energy-efficient, possibly electrochemical, methods. acs.org The use of organosilicon compounds themselves contributes to sustainability, as they are essential components in technologies like solar cells. researchgate.net
The convergence of biocatalysis with automated flow systems could provide a powerful platform for developing sustainable and scalable routes to valuable organosilicon compounds, including chiral silylated ketones. nih.gov
Q & A
Q. Key Considerations :
- Steric hindrance from the bulky dimethyl(phenyl)silyl group may require elevated temperatures or prolonged reaction times .
- Monitor regioselectivity using ¹H NMR to confirm the position of the silyl group .
How can spectroscopic techniques resolve structural ambiguities in this compound?
Basic Research Question
- ¹H and ¹³C NMR : Identify characteristic signals for the enone system (e.g., conjugated double bonds at δ 6.5–7.5 ppm for protons and δ 120–140 ppm for carbons). The silyl group’s phenyl rings will show aromatic signals, while the dimethylsilyl protons appear as singlets near δ 0.5–1.0 ppm.
- 29Si NMR : Critical for confirming the silyl group’s connectivity. Typical chemical shifts for PhMe₂Si– groups range from δ 10–20 ppm .
- X-ray Crystallography : Resolves spatial arrangement and confirms regiochemistry, especially if synthetic routes yield isomeric byproducts .
Q. Data Contradictions :
- Overlapping signals in ¹H NMR (e.g., aromatic vs. enone protons) may require 2D techniques like COSY or HSQC.
What are the key reactivity patterns of this compound in organometallic catalysis?
Advanced Research Question
The dimethyl(phenyl)silyl group can act as a directing group or stabilizing moiety in reactions:
- Conjugate Additions : The enone system undergoes nucleophilic attacks (e.g., Grignard reagents) at the β-carbon. The silyl group’s electron-withdrawing effect enhances electrophilicity at the α-position.
- Cycloadditions : Participation in Diels-Alder reactions, where the silyl group may influence regioselectivity or steric outcomes.
- Cross-Coupling : Silyl groups can be functionalized via Hiyama-Denmark coupling with aryl halides using palladium catalysts .
Q. Methodological Insight :
- Compare reactivity with non-silylated analogs (e.g., 4-phenylbut-3-en-2-one) to isolate steric/electronic effects .
How does the dimethyl(phenyl)silyl group influence the compound’s electronic properties and stability under acidic/basic conditions?
Advanced Research Question
- Electronic Effects : The silyl group is σ-donating but π-withdrawing, altering the enone’s conjugation and redox potential. Computational studies (DFT) can map electron density shifts .
- Stability :
- Acidic Conditions : Susceptible to protodesilylation, forming desilylated enones.
- Basic Conditions : May undergo hydrolysis of the silyl group if aqueous bases are used.
Q. Experimental Design :
What contradictions exist in reported biological activities of silylated enones, and how can they be addressed?
Advanced Research Question
- Reported Activities : Some silylated enones show antimicrobial or anti-inflammatory properties, but results vary due to:
- Purity of synthesized compounds (e.g., residual catalysts in hydrosilylation).
- Differences in cell-line susceptibility or assay protocols.
Q. Resolution Strategies :
- Reproduce studies with rigorously purified compounds (e.g., column chromatography followed by recrystallization).
- Use structure-activity relationship (SAR) models to differentiate contributions of the silyl group vs. the enone backbone .
How can computational modeling predict the material science applications of this compound?
Advanced Research Question
- Surface Modification : The silyl group’s affinity for silica surfaces can be modeled via molecular dynamics simulations to assess adhesion or self-assembly potential.
- Optoelectronic Properties : DFT calculations can predict HOMO-LUMO gaps and UV-Vis absorption maxima for potential use in organic electronics .
Q. Validation :
- Compare computational predictions with experimental UV-Vis spectroscopy and cyclic voltammetry data .
What safety protocols are recommended for handling this compound in laboratory settings?
Basic Research Question
- Hazards : Similar to other enones, it may cause skin/eye irritation. The silyl group poses no acute toxicity but requires standard silane handling precautions.
- Mitigation :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
